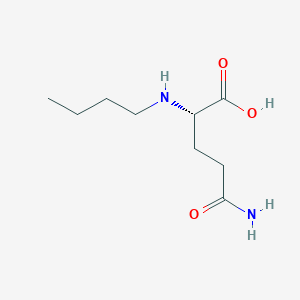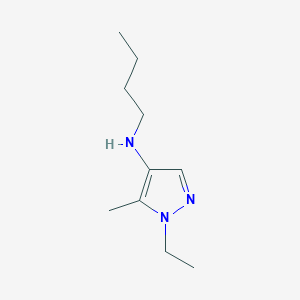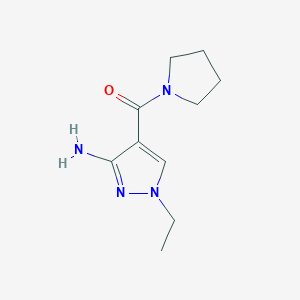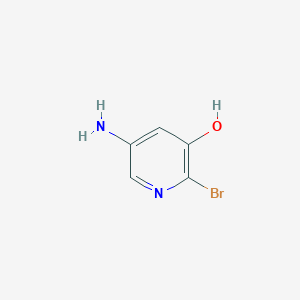![molecular formula C15H22FN5 B11728960 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728960.png)
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine est un composé organique complexe qui appartient à la classe des dérivés de pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé particulier est caractérisé par sa structure unique, qui comprend un groupe cyclopentyle, un groupe fluoroéthyle et un groupe méthyle attaché au cycle pyrazole.
Méthodes De Préparation
La synthèse de N-[(1-cyclopentyl-1H-pyrazol-4-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine peut être réalisée par un processus en plusieurs étapes. Une méthode courante implique les étapes suivantes :
Formation du cycle pyrazole : La première étape implique la cyclisation de précurseurs appropriés pour former le cycle pyrazole. Ceci peut être réalisé par la réaction de l'hydrazine avec une 1,3-dicétone.
Introduction du groupe cyclopentyle : Le groupe cyclopentyle peut être introduit par une réaction de substitution nucléophile, où un halogénure de cyclopentyle approprié réagit avec le dérivé de pyrazole.
Fixation du groupe fluoroéthyle : Le groupe fluoroéthyle peut être introduit par une réaction de substitution nucléophile utilisant un halogénure de fluoroéthyle.
Méthylation : La dernière étape implique la méthylation du cycle pyrazole, ce qui peut être réalisé en utilisant un agent méthylant tel que l'iodure de méthyle.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
N-[(1-cyclopentyl-1H-pyrazol-4-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène. Ces réactions peuvent conduire à la formation de dérivés oxydés avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles tels que des amines ou des thiols remplacent des groupes spécifiques dans la molécule.
Addition : Des réactions d'addition peuvent se produire au niveau des doubles liaisons ou des atomes d'azote du cycle pyrazole, conduisant à la formation de divers adduits.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, l'éthanol, le dichlorométhane), les catalyseurs (par exemple, le palladium, le platine) et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
N-[(1-cyclopentyl-1H-pyrazol-4-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine a un large éventail d'applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent pharmaceutique en raison de sa structure unique et de son activité biologique potentielle. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Biologie : En recherche biologique, le composé peut être utilisé comme outil pour étudier diverses voies biochimiques et interactions moléculaires.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Industrie : Le composé peut être utilisé dans la synthèse d'autres molécules complexes, servant d'intermédiaire dans la production de produits agrochimiques, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de N-[(1-cyclopentyl-1H-pyrazol-4-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs spécifiques, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biology: In biological research, the compound can be used as a tool to study various biochemical pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[(1-cyclopentyl-1H-pyrazol-4-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine peut être comparé à d'autres dérivés de pyrazole similaires, tels que :
1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine : Manque le groupe cyclopentyle, ce qui peut affecter son activité biologique et ses propriétés chimiques.
N-(1-cyclopentyl-1H-pyrazol-4-yl)méthyl-1H-pyrazol-4-amine :
1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-5-amine : Structure similaire mais avec un motif de substitution différent sur le cycle pyrazole, conduisant à des propriétés chimiques et biologiques différentes.
Propriétés
Formule moléculaire |
C15H22FN5 |
|---|---|
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H22FN5/c1-12-15(11-20(19-12)7-6-16)17-8-13-9-18-21(10-13)14-4-2-3-5-14/h9-11,14,17H,2-8H2,1H3 |
Clé InChI |
MIEIMZRHYUQFRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1NCC2=CN(N=C2)C3CCCC3)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11728909.png)

![heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728921.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)

![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728946.png)
![4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728949.png)
![pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728966.png)

